molecular formula C6H14N2O2 B3382834 Methyl-2-hydroxypentylnitrosamine CAS No. 36972-72-2

Methyl-2-hydroxypentylnitrosamine

Cat. No.: B3382834
CAS No.: 36972-72-2
M. Wt: 146.19 g/mol
InChI Key: FLPJOEUENDTCJA-UHFFFAOYSA-N
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Description

Methyl-2-hydroxypentylnitrosamine is a nitrosamine compound with the molecular formula C6H14N2O2. Nitrosamines are known for their potential carcinogenic properties and are often scrutinized in various industries, particularly pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-2-hydroxypentylnitrosamine can be synthesized through the nitrosation of secondary amines. A practical method involves using a nitrosonium ion (NO+) source under mild and homogeneous conditions. The reagent [NO+·Crown·H(NO3)2-] complex is often used for this purpose due to its stability and efficiency .

Industrial Production Methods

Industrial production of nitrosamines, including this compound, typically involves the careful control of reaction conditions to minimize the formation of unwanted by-products. The process may include the use of nitrosating agents like sodium nitrite in acidic conditions, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl-2-hydroxypentylnitrosamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso compounds.

    Reduction: Reduction reactions can convert nitrosamines to amines.

    Substitution: Nitrosamines can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Methyl-2-hydroxypentylnitrosamine has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl-2-hydroxypentylnitrosamine exerts its effects involves the formation of nitroso compounds, which can interact with DNA and proteins, leading to mutagenic and carcinogenic outcomes. The molecular targets include nucleophilic sites in DNA, resulting in alkylation and subsequent mutations .

Comparison with Similar Compounds

Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomorpholine (NMOR)

Uniqueness

Methyl-2-hydroxypentylnitrosamine is unique due to its specific structure, which includes a hydroxyl group and a nitroso group attached to a pentyl chain. This structure influences its reactivity and the types of reactions it can undergo, distinguishing it from other nitrosamines .

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure and reactivity make it a valuable model for studying nitrosation reactions and their implications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for advancing knowledge in these areas.

Properties

IUPAC Name

N-(2-hydroxypentyl)-N-methylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-3-4-6(9)5-8(2)7-10/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPJOEUENDTCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN(C)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958146
Record name N-(2-Hydroxypentyl)-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36972-72-2
Record name 2-Pentanol, 1-(methylnitrosoamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036972722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxypentyl)-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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